An In-depth Technical Guide to 2-Chlorodibenzo[b,f]thiazepin-11(10h)-one: Synthesis, Characterization, and Application
An In-depth Technical Guide to 2-Chlorodibenzo[b,f]thiazepin-11(10h)-one: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Scaffold in Neuroleptic Drug Discovery
2-Chlorodibenzo[b,f]thiazepin-11(10h)-one is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its tricyclic structure forms the core scaffold of several atypical antipsychotic drugs, most notably Clothiapine.[1] The dibenzothiazepine class of compounds has been instrumental in the development of treatments for schizophrenia and other psychotic disorders, offering an improved side-effect profile compared to earlier neuroleptics.[2] This guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of 2-Chlorodibenzo[b,f]thiazepin-11(10h)-one, serving as a critical resource for researchers engaged in the synthesis of novel therapeutics and the development of scalable manufacturing processes.
Physicochemical Properties
2-Chlorodibenzo[b,f]thiazepin-11(10h)-one is a white to off-white solid at room temperature.[1][3] Its high melting point and limited solubility in common organic solvents are important considerations for its synthesis, purification, and formulation.
| Property | Value | Source(s) |
| IUPAC Name | 2-chlorodibenzo[b,f][3][4]thiazepin-11(10H)-one | ChemScene |
| CAS Number | 3159-04-4 | [1] |
| Molecular Formula | C₁₃H₈ClNOS | [1][5] |
| Molecular Weight | 261.73 g/mol | [1][5] |
| Melting Point | >260 °C (decomposes) | [3] |
| Appearance | White to off-white solid | [1][3] |
| Solubility | Slightly soluble in DMSO and Ethyl Acetate (with heating) | [3] |
| Storage | 2-8 °C, sealed in a dry environment | [3][6] |
Synthesis of 2-Chlorodibenzo[b,f]thiazepin-11(10h)-one: A Step-by-Step Protocol
The synthesis of 2-Chlorodibenzo[b,f]thiazepin-11(10h)-one is a multi-step process that involves the formation of a diaryl sulfide, reduction of a nitro group, and a final intramolecular cyclization. The following protocol is a synthesized methodology based on established chemical literature and patent disclosures.
Experimental Workflow Diagram
Caption: Synthetic pathway for 2-Chlorodibenzo[b,f]thiazepin-11(10h)-one.
Step 1: Synthesis of 2-Nitro-4'-chlorodiphenyl sulfide
This initial step involves a nucleophilic aromatic substitution reaction to form the diaryl sulfide backbone.
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Materials:
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o-Nitrochlorobenzene (1 equivalent)
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4-Chlorothiophenol (1.1 equivalents)
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Sodium hydroxide (1.2 equivalents)
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Ethanol or Isopropyl Alcohol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide in the alcohol solvent.
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To this basic solution, add 4-chlorothiophenol and stir until a homogenous solution is formed.
-
Slowly add o-nitrochlorobenzene to the reaction mixture.
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Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., toluene).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-nitro-4'-chlorodiphenyl sulfide. The product can be purified by recrystallization if necessary.
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Step 2: Synthesis of 2-Amino-4'-chlorodiphenyl sulfide
The nitro group of the diaryl sulfide is reduced to an amine in this step. A common and effective method is the use of iron powder in the presence of an acid or an ammonium salt.
-
Materials:
-
2-Nitro-4'-chlorodiphenyl sulfide (1 equivalent)
-
Iron powder (excess, e.g., 3-5 equivalents)
-
Ammonium chloride or Acetic Acid
-
Water and Ethanol (co-solvent)
-
-
Procedure:
-
In a round-bottom flask, create a slurry of iron powder and a solution of ammonium chloride in a water/ethanol mixture.
-
Heat the slurry to reflux.
-
Slowly add a solution of 2-nitro-4'-chlorodiphenyl sulfide in ethanol to the refluxing slurry.
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Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
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Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 2-amino-4'-chlorodiphenyl sulfide.
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Step 3: Acylation and Intramolecular Cyclization
The final step involves the acylation of the amino group followed by an intramolecular Friedel-Crafts type reaction to form the tricyclic lactam.
-
Materials:
-
2-Amino-4'-chlorodiphenyl sulfide (1 equivalent)
-
Phenyl chloroformate (1.1 equivalents)
-
Toluene
-
Aqueous sodium hydroxide
-
Polyphosphoric acid (PPA)
-
-
Procedure:
-
Acylation: Dissolve 2-amino-4'-chlorodiphenyl sulfide in toluene. Add an aqueous solution of sodium hydroxide. To this biphasic mixture, add phenyl chloroformate dropwise at a controlled temperature (e.g., 50°C). Stir vigorously for 2-3 hours. Separate the organic layer, wash with water, and use directly in the next step.
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Cyclization: In a separate reaction vessel, preheat polyphosphoric acid to approximately 65°C. Slowly add the toluene solution of the acylated intermediate to the hot PPA with vigorous stirring.
-
Heat the reaction mixture to 100-105°C and maintain for 6-8 hours.
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Cool the mixture to about 80°C and then carefully quench by slowly adding ice-cold water.
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The product will precipitate as a solid. Cool the mixture to room temperature and collect the solid by filtration.
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Wash the solid with water and a small amount of a suitable organic solvent (e.g., acetone) to remove impurities.
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Dry the product under vacuum to yield 2-Chlorodibenzo[b,f]thiazepin-11(10h)-one.
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Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the seven aromatic protons. A broad singlet corresponding to the N-H proton of the lactam should appear further downfield, typically above 10 ppm.
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¹³C NMR: The carbon NMR spectrum will display signals for the 13 carbon atoms. The carbonyl carbon of the lactam is expected to have a chemical shift in the range of 160-170 ppm. The aromatic carbons will resonate in the typical range of 110-150 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:
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N-H Stretch: A peak in the region of 3100-3300 cm⁻¹ corresponding to the N-H bond of the amide.
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C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹ characteristic of the lactam carbonyl group.
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C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, indicating the presence of the chloro-substituent.
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Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 2-Chlorodibenzo[b,f]thiazepin-11(10h)-one, the expected molecular ion peak [M]⁺ would be at m/z 261, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak).
Application in Drug Development: A Precursor to Atypical Antipsychotics
The primary significance of 2-Chlorodibenzo[b,f]thiazepin-11(10h)-one lies in its role as a key intermediate in the synthesis of atypical antipsychotic drugs, such as Clothiapine. The lactam functionality provides a reactive handle for further chemical modification to introduce the desired pharmacophore.
Synthetic Pathway to Clothiapine
Caption: General synthetic route from the lactam intermediate to Clothiapine.
The synthesis of Clothiapine from 2-Chlorodibenzo[b,f]thiazepin-11(10h)-one typically involves the conversion of the lactam to a thiolactam, followed by S-alkylation to form a reactive thioimidate. This intermediate is then reacted with an appropriate piperazine derivative to yield the final active pharmaceutical ingredient.
Safety, Handling, and Storage
As with any chemical substance, proper safety precautions must be observed when handling 2-Chlorodibenzo[b,f]thiazepin-11(10h)-one.
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Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage temperature is between 2-8°C.[3][6]
Conclusion
2-Chlorodibenzo[b,f]thiazepin-11(10h)-one is a fundamentally important molecule in the field of medicinal chemistry, providing a versatile platform for the synthesis of neurologically active compounds. A thorough understanding of its properties, synthesis, and characterization is crucial for researchers aiming to innovate in the area of antipsychotic drug discovery and development. This guide has provided a detailed overview to support these endeavors, emphasizing practical synthetic protocols and key analytical considerations.
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